molecular formula C17H11ClO4 B15378349 2-[(5-Chloro-2-hydroxyphenyl)-hydroxymethyl]naphthalene-1,4-dione CAS No. 6629-24-9

2-[(5-Chloro-2-hydroxyphenyl)-hydroxymethyl]naphthalene-1,4-dione

Cat. No.: B15378349
CAS No.: 6629-24-9
M. Wt: 314.7 g/mol
InChI Key: PGEPVJBGYZTGLA-UHFFFAOYSA-N
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Description

2-[(5-Chloro-2-hydroxyphenyl)-hydroxymethyl]naphthalene-1,4-dione (CAS 6629-24-9) is a naphthoquinone derivative with a molecular formula of C₁₇H₁₁ClO₄ and a molecular weight of 314.7 g/mol . Its structure features a naphthalene-1,4-dione core substituted at the 2-position by a hydroxymethyl group further linked to a 5-chloro-2-hydroxyphenyl moiety. Key properties include:

  • LogP: 3.08 (indicating moderate lipophilicity)

The compound’s dual hydroxy groups and chloro substituent likely enhance interactions with biological targets, positioning it as a candidate for antimicrobial or anticancer applications .

Properties

CAS No.

6629-24-9

Molecular Formula

C17H11ClO4

Molecular Weight

314.7 g/mol

IUPAC Name

2-[(5-chloro-2-hydroxyphenyl)-hydroxymethyl]naphthalene-1,4-dione

InChI

InChI=1S/C17H11ClO4/c18-9-5-6-14(19)12(7-9)17(22)13-8-15(20)10-3-1-2-4-11(10)16(13)21/h1-8,17,19,22H

InChI Key

PGEPVJBGYZTGLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=C(C=CC(=C3)Cl)O)O

Origin of Product

United States

Biological Activity

2-[(5-Chloro-2-hydroxyphenyl)-hydroxymethyl]naphthalene-1,4-dione, a naphthoquinone derivative, has garnered attention for its potential biological activities, particularly in the context of cancer research. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H12ClO3
  • Molecular Weight : 314.7 g/mol
  • CAS Number : 58016

This compound features a naphthalene backbone with hydroxymethyl and chlorinated phenolic substituents, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the selective anticancer properties of naphthoquinone derivatives, including this compound. The mechanism of action primarily involves:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells by interacting with DNA and generating reactive oxygen species (ROS), leading to cell death .
  • Inhibition of Tumor Growth : In vitro studies using A549 lung carcinoma cells demonstrated that this compound significantly reduces cell viability compared to control treatments. For instance, treatment with this compound at concentrations of 100 µM resulted in a notable decrease in A549 cell viability .
  • Selectivity Towards Cancer Cells : Importantly, the compound exhibited minimal cytotoxicity towards non-cancerous Vero cells, indicating a degree of selectivity that is desirable in anticancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory potential of naphthoquinone derivatives is another area of interest. These compounds can modulate inflammatory pathways and have been explored for their ability to reduce inflammation in various models.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits tumor growth
AntimicrobialPotential activity against bacteria and fungiGeneral naphthoquinone studies
Anti-inflammatoryModulation of inflammatory responsesGeneral naphthoquinone studies

Case Studies

In a notable study focusing on naphthoquinone derivatives, researchers synthesized several compounds related to the naphthoquinone core and evaluated their anticancer activities against NSCLC (non-small cell lung cancer) models. The study found that specific substitutions on the naphthoquinone ring significantly influenced biological activity, with certain compounds exhibiting IC50 values as low as 5.8 µM against A549 cells .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Weight (g/mol) LogP PSA (Ų) Key Applications/Properties
Target Compound 2-(5-Chloro-2-hydroxyphenyl-hydroxymethyl) 314.7 3.08 74.6 Antimicrobial potential
2-Methoxynaphthalene-1,4-dione () 2-Methoxy 188.18 ~1.5* 35.5 Antitumor activity
2-(Prop-2-yn-1-ylamino)naphthalene-1,4-dione () 2-Propargylamino 225.22 ~1.8* 65.5 Neuroprotective properties
2-Chloro-3-((2-(hydroxymethyl)phenyl)amino)naphthalene-1,4-dione () 2-Chloro, 3-(hydroxymethylphenyl)amino 342.75 ~2.5* 89.7 Synthetic intermediate
2-[(1-Benzyl-triazol-4-yl)methylamino]naphthalene-1,4-dione () 2-Triazole-methylamino 398.40 ~2.9* 95.2 Antiplasmodial activity

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Polarity: The target compound’s PSA (74.6 Ų) is higher than methoxy derivatives (e.g., 35.5 Ų in 2-methoxynaphthalene-1,4-dione) due to its hydroxyl groups, enhancing solubility in polar solvents . Chloro and amino/thio substituents (e.g., in and ) increase lipophilicity (LogP ~2.5–3.0), favoring membrane permeability .

Biological Activity :

  • Chloro derivatives (e.g., ’s 2-chloro-3-(4-methylpiperazinyl)naphthalene-1,4-dione) exhibit trichomonacidal and antibacterial activities, suggesting the target’s chloro group may confer similar properties .
  • Triazole-containing compounds () show antiplasmodial activity, highlighting the role of heterocyclic substituents in targeting parasitic enzymes .

Spectroscopic and Crystallographic Differences

  • NMR Shifts : The target’s 5-chloro-2-hydroxyphenyl group would cause distinct deshielding in ¹H and ¹³C NMR, comparable to chloro-substituted analogs in , where Cl substituents downfield-shift adjacent protons by 0.5–1.0 ppm .
  • Crystal Packing : Polymorphs of 2-(prop-2-yn-1-yloxy)naphthalene-1,4-dione () exhibit C–H⋯O and π–π interactions, suggesting the target’s hydroxy groups may stabilize similar intermolecular networks .

Q & A

Q. Q. What statistical approaches reconcile variability in reported IC50_{50} values across cell lines?

  • Methodological Answer :
  • ANOVA with Post Hoc Tests : Identify cell line-specific sensitivity (e.g., HeLa vs. MCF-7) .
  • Bland-Altman Plots : Visualize agreement between labs for the same cell line .
  • Hierarchical Clustering : Group compounds by activity profiles to detect outlier datasets .

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